molecular formula C14H9NO B3336317 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 230647-86-6

3'-Formyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B3336317
CAS No.: 230647-86-6
M. Wt: 207.23 g/mol
InChI Key: MJIMSRCIWUJRHC-UHFFFAOYSA-N
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Description

3’-Formyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a formyl group (-CHO) at the 3’ position and a carbonitrile group (-CN) at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-[1,1’-biphenyl]-4-carbonitrile typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents to introduce the formyl group . The reaction conditions usually involve heating the reactants to facilitate the formylation process.

Industrial Production Methods

Industrial production of 3’-Formyl-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 3’-Carboxy-[1,1’-biphenyl]-4-carbonitrile.

    Reduction: 3’-Hydroxymethyl-[1,1’-biphenyl]-4-carbonitrile.

    Substitution: 3’-Formyl-[1,1’-biphenyl]-4-carboxamide.

Scientific Research Applications

3’-Formyl-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3’-Formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3’-Formyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    4’-Formyl-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with the formyl group at the 4’ position.

    3’-Formyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with both formyl and carboxylic acid groups.

Uniqueness

3’-Formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the formyl and carbonitrile groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

4-(3-formylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIMSRCIWUJRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374686
Record name 3'-formylbiphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230647-86-6
Record name 3'-formylbiphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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